1-[1-(2-Thienylcarbonyl)pyrrolo[1,2-a]quinolin-3-yl]ethanone
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Overview
Description
1-[1-(2-Thienylcarbonyl)pyrrolo[1,2-a]quinolin-3-yl]ethanone is a complex organic compound with the molecular formula C19H13NO2S. This compound is part of the pyrrolo[1,2-a]quinoline family, which is known for its diverse biological activities and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Thienylcarbonyl)pyrrolo[1,2-a]quinolin-3-yl]ethanone typically involves the cyclization of 2-substituted quinolines. One common method is the In(III)-catalyzed 5-exo-dig aza-Conia-ene reaction, which efficiently promotes the cyclization of 2-(but-3-yn-1-yl)quinolines . The reaction conditions often include the use of indium acetate (In(OAc)3) and benzoic acid (PhCOOH) as catalysts.
Industrial Production Methods
the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and catalysts .
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-Thienylcarbonyl)pyrrolo[1,2-a]quinolin-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
1-[1-(2-Thienylcarbonyl)pyrrolo[1,2-a]quinolin-3-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 1-[1-(2-Thienylcarbonyl)pyrrolo[1,2-a]quinolin-3-yl]ethanone involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is linked to the inhibition of hypoxia-inducible factor-α transactivation, which plays a crucial role in tumor growth and survival . The compound may also interact with other cellular pathways, leading to its diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Benzoyl-3-cyanopyrrolo[1,2-a]quinolines: Known for their apoptosis-inducing activity against various cancer cell lines.
Benzoyl-substituted pyrrolo[1,2-a]quinoline-3-carboxylates: Studied for their antitubercular activity.
Gephyrotoxin: An alkaloid with a pyrrolo[1,2-a]quinoline skeleton, isolated from the skin extracts of the Columbian frog Dendrobates histrionicus.
Uniqueness
1-[1-(2-Thienylcarbonyl)pyrrolo[1,2-a]quinolin-3-yl]ethanone is unique due to its specific thienylcarbonyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its potential as a functional material in organic semiconductors and bioimaging applications .
Properties
CAS No. |
302913-60-6 |
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Molecular Formula |
C19H13NO2S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-[1-(thiophene-2-carbonyl)pyrrolo[1,2-a]quinolin-3-yl]ethanone |
InChI |
InChI=1S/C19H13NO2S/c1-12(21)14-11-17(19(22)18-7-4-10-23-18)20-15-6-3-2-5-13(15)8-9-16(14)20/h2-11H,1H3 |
InChI Key |
BZXBFCMPPDWQIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C=CC3=CC=CC=C3N2C(=C1)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
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